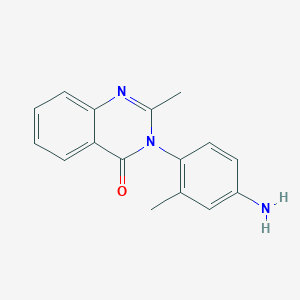
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one est un composé organique complexe qui appartient à la famille des quinazolinones. Ce composé se caractérise par sa structure unique, qui comprend un noyau quinazolinone substitué par un groupe amino et un groupe méthyle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l'acide 4-amino-2-méthylbenzoïque avec des dérivés de l'acide anthranilique en milieu acide, suivie d'une cyclisation pour former le noyau quinazolinone. Les conditions réactionnelles nécessitent souvent des températures élevées et la présence de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le noyau quinazolinone peut être réduit dans des conditions spécifiques pour produire des dérivés dihydroquinazolinone.
Substitution : Les groupes méthyle et amino peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont employés dans diverses conditions, y compris des milieux acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés nitro, des dérivés dihydroquinazolinone et diverses quinazolinones substituées, en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé présente des activités antimicrobiennes et anticancéreuses potentielles, ce qui en fait un sujet d'intérêt dans la découverte et le développement de médicaments.
Médecine : Des recherches sont en cours pour explorer son potentiel thérapeutique dans le traitement de diverses maladies, y compris le cancer et les infections bactériennes.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels en raison de sa structure stable et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, elle peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets antimicrobiens ou anticancéreux. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elle interfère avec les mécanismes de synthèse et de réparation de l'ADN dans les cellules cancéreuses.
Applications De Recherche Scientifique
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-méthylphénol : Partage les groupes amino et méthyle, mais manque le noyau quinazolinone.
2-Amino-4-méthylphénol : Structure similaire mais motif de substitution différent.
4-Amino-2-méthylphénol, sulfate : Un dérivé sulfate avec des groupes fonctionnels similaires.
Unicité
La 3-(4-Amino-2-méthylphényl)-2-méthylquinazolin-4(3H)-one est unique en raison de son noyau quinazolinone, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles la distinguent des autres composés similaires.
Propriétés
Numéro CAS |
4309-28-8 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-(4-amino-2-methylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,17H2,1-2H3 |
Clé InChI |
YQQMBLHAQLSHEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)N2C(=NC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)


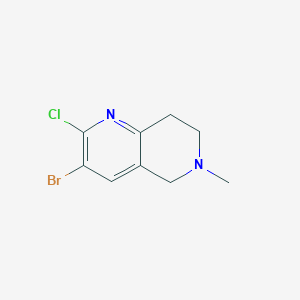
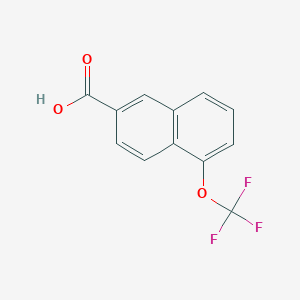

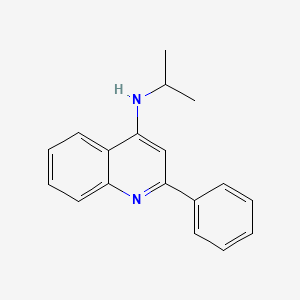
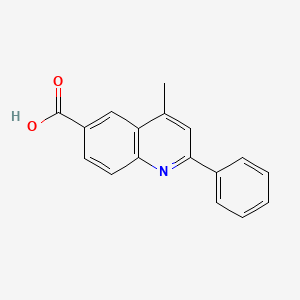


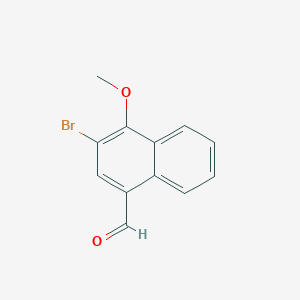
![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)

![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)
